molecular formula C30H40ClNO3 B12785737 4-Chloro-11beta-(4-(2-(diethylamino)ethoxy)phenyl)-estra-1,3,5(10)-triene-3, 17beta-diol CAS No. 214140-47-3

4-Chloro-11beta-(4-(2-(diethylamino)ethoxy)phenyl)-estra-1,3,5(10)-triene-3, 17beta-diol

Cat. No.: B12785737
CAS No.: 214140-47-3
M. Wt: 498.1 g/mol
InChI Key: JNKQAHJZAUFSLB-BAWYVGMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-11beta-(4-(2-(diethylamino)ethoxy)phenyl)-estra-1,3,5(10)-triene-3,17betaThe reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The process would include stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-11.beta.-(4-(2-(diethylamino)ethoxy)phenyl)-estra-1,3,5(10)-triene-3,17.beta.-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often require precise control of temperature, pH, and reaction time to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .

Scientific Research Applications

4-chloro-11.beta.-(4-(2-(diethylamino)ethoxy)phenyl)-estra-1,3,5(10)-triene-3,17.beta.-diol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Mechanism of Action

The mechanism of action of 4-chloro-11.beta.-(4-(2-(diethylamino)ethoxy)phenyl)-estra-1,3,5(10)-triene-3,17.beta.-diol involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-chloro-11.beta.-(4-(2-(diethylamino)ethoxy)phenyl)-estra-1,3,5(10)-triene-3,17.beta.-diol include:

Uniqueness

What sets 4-chloro-11.beta.-(4-(2-(diethylamino)ethoxy)phenyl)-estra-1,3,5(10)-triene-3,17.beta.-diol apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

CAS No.

214140-47-3

Molecular Formula

C30H40ClNO3

Molecular Weight

498.1 g/mol

IUPAC Name

(8S,9R,11S,13S,14S,17S)-4-chloro-11-[4-[2-(diethylamino)ethoxy]phenyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C30H40ClNO3/c1-4-32(5-2)16-17-35-20-8-6-19(7-9-20)24-18-30(3)25(13-15-27(30)34)23-11-10-22-21(28(23)24)12-14-26(33)29(22)31/h6-9,12,14,23-25,27-28,33-34H,4-5,10-11,13,15-18H2,1-3H3/t23-,24+,25-,27-,28+,30-/m0/s1

InChI Key

JNKQAHJZAUFSLB-BAWYVGMJSA-N

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@@H]3O)[C@H]4[C@H]2C5=C(CC4)C(=C(C=C5)O)Cl)C

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C2CC3(C(CCC3O)C4C2C5=C(CC4)C(=C(C=C5)O)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.